molecular formula C11H12F3NO4S B2735781 Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 363576-16-3

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate

Cat. No.: B2735781
CAS No.: 363576-16-3
M. Wt: 311.28
InChI Key: CEIUBGFOZQVOFN-UHFFFAOYSA-N
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Description

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl glycinate, methylsulfonyl chloride, and 3-(trifluoromethyl)aniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(methylsulfonyl)-N-phenylglycinate: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    Methyl N-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycinate: Similar structure but with the trifluoromethyl group in a different position, potentially altering its properties.

Uniqueness

Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate is unique due to the presence of the trifluoromethyl group at the 3-position on the phenyl ring

Properties

IUPAC Name

methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO4S/c1-19-10(16)7-15(20(2,17)18)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIUBGFOZQVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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